REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C)=[C:4]([CH3:12])[C:3]=1[Cl:13].[OH-].[Na+]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:12])[C:3]=1[Cl:13] |f:1.2,3.4|
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Name
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|
Quantity
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3.37 g
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Type
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reactant
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Smiles
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BrC1=C(C(=C(C=C1)NC(C)=O)C)Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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OS(=O)(=O)O.O
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with Et2O (3×150 mL)
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Type
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WASH
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Details
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The combined organic phases were washed with H2O (3×100 mL) and brine (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
Purification by column chromatography
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Name
|
|
Type
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product
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Smiles
|
BrC1=C(C(=C(C=C1)N)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |